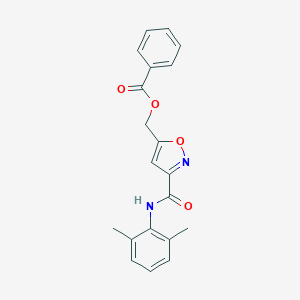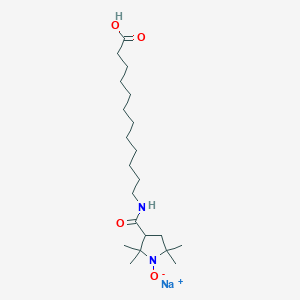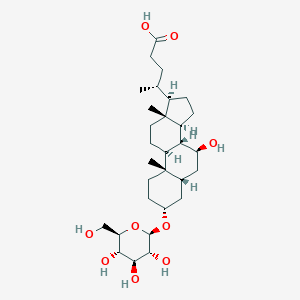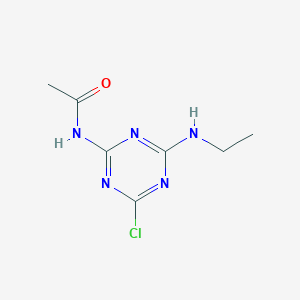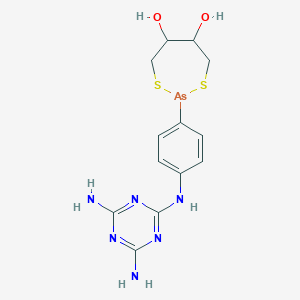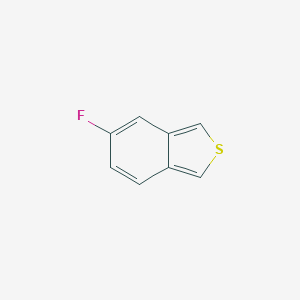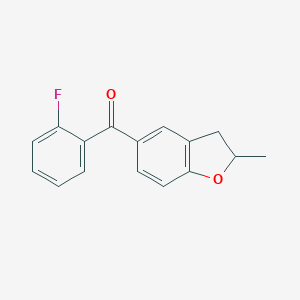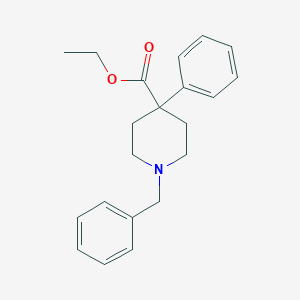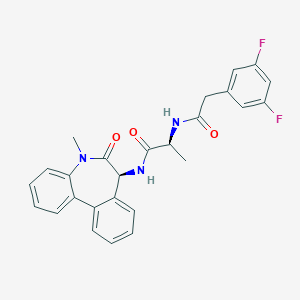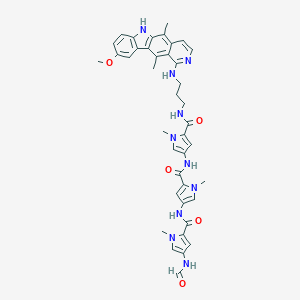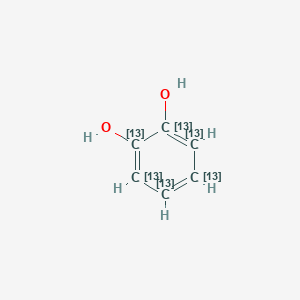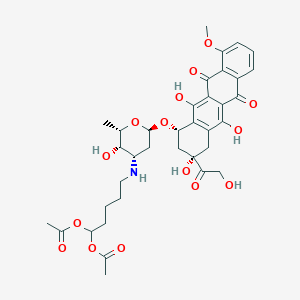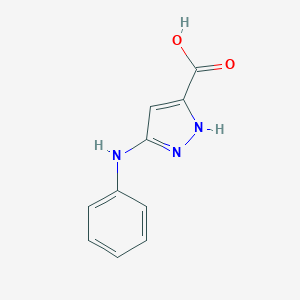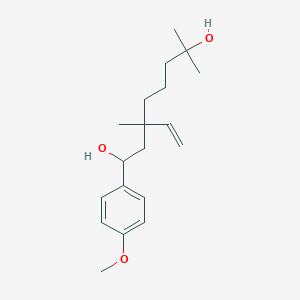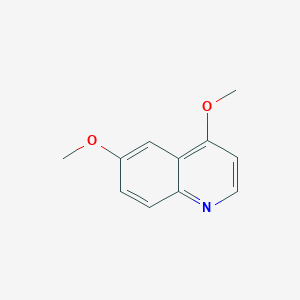
4,6-Dimethoxyquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethoxyquinoline is a chemical compound that belongs to the quinoline family. It has been studied extensively for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethoxyquinoline has been studied extensively for its potential applications in scientific research. It has been found to have antimicrobial, antioxidant, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Wirkmechanismus
The mechanism of action of 4,6-Dimethoxyquinoline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in cellular processes such as DNA replication and repair.
Biochemische Und Physiologische Effekte
Studies have shown that 4,6-Dimethoxyquinoline has a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria, and scavenge free radicals. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4,6-Dimethoxyquinoline in lab experiments is its broad range of potential applications. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several potential future directions for the study of 4,6-Dimethoxyquinoline. These include further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential applications in the treatment of neurological disorders. Additionally, the use of 4,6-Dimethoxyquinoline as a fluorescent probe for the detection of metal ions could be further explored.
Synthesemethoden
The synthesis of 4,6-Dimethoxyquinoline involves a multi-step process that includes the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation. The final product is obtained after purification using column chromatography.
Eigenschaften
CAS-Nummer |
141813-05-0 |
|---|---|
Produktname |
4,6-Dimethoxyquinoline |
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
4,6-dimethoxyquinoline |
InChI |
InChI=1S/C11H11NO2/c1-13-8-3-4-10-9(7-8)11(14-2)5-6-12-10/h3-7H,1-2H3 |
InChI-Schlüssel |
IMAOHWKQKBVJQN-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=CN=C2C=C1)OC |
Kanonische SMILES |
COC1=CC2=C(C=CN=C2C=C1)OC |
Synonyme |
4,6-DIMETHOXYQUINOLINE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



